
5-乙基-2-吡啶乙醇
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 5-Ethyl-2-Pyridineethanol, involves complex chemical reactions that often utilize starting materials like ethyl 2-pyridylacetate. These processes can include reactions with hydroxylamine-O-sulfonic acid to yield specific substituted pyridines, which further undergo various reactions to introduce additional functional groups or to modify the pyridine ring itself (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by X-ray diffraction studies, revealing details about the arrangement of atoms and the spatial geometry of the molecule. For instance, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a compound with a similar pyridine framework, has been thoroughly analyzed to determine its crystal structure and molecular interactions. These studies often uncover the presence of inter- and intramolecular hydrogen bond interactions and other non-covalent interactions that stabilize the molecular structure (K. Kumara et al., 2019).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including nitrosation, nitration, bromination, and alkylation, which significantly affect their chemical properties. These reactions are influenced by the position of substituents on the pyridine ring and can lead to the formation of a wide range of products with different functional groups. The synthesis and chemical reactions of these compounds are pivotal in creating molecules with desired chemical properties for specific applications (H. Ochi et al., 1976).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are determined by the molecular structure of the compound, particularly the nature and position of substituents on the pyridine ring, which can influence intermolecular interactions and, consequently, the physical behavior of these compounds.
Chemical Properties Analysis
The chemical properties of 5-Ethyl-2-Pyridineethanol, like reactivity, acidity, and basicity, are influenced by the pyridine core structure and the ethyl and hydroxyl groups attached to it. Pyridine derivatives are known for their nucleophilic and electrophilic reaction capabilities, enabling a wide range of chemical transformations. The electronic properties of these compounds can be explored through quantum chemical computations, including density functional theory (DFT) calculations, to understand their chemical reactivity and stability (K. Kumara et al., 2019).
科学研究应用
有机合成中的催化: 2-哌啶代-1,2,2-三苯基乙醇,一种相关化合物,作为醛类不对称芳基化的催化剂非常有效,提供具有高对映体过量的的手性二芳基甲醇 (Fontes et al., 2004).
自由基环化中的手性材料: 乙基 (5S)-羧乙氧基-2-吡咯烷酮,另一种相关化合物,在自由基环化反应中作为手性起始材料,用于合成具有高非对映选择性的吡咯利西酮衍生物 (Keusenkothen & Smith, 1992).
药理潜力: 乙基 2-[5-硝基-2-氧代吡啶-1(2H)-基] 乙酸酯由于其稳定的晶体结构和电子特性,显示出作为一种有效的药理剂的潜力 (Kumara et al., 2019).
稳定延伸的金属原子链: 引入了乙基取代的多吡啶酰胺配体来稳定延伸的金属原子链,表明在分子尺度导线中的应用 (Berry et al., 2003).
吡啶基杂环的合成: 使用乙基 2-氨基-6-甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸酯合成新的吡啶并噻吩并嘧啶衍生物和相关的杂环,表明在药物开发中的应用 (El-Kashef et al., 2010).
乙烯低聚: 由 2-(2-苯并恶唑基)-6-(1-(芳基亚氨基)-乙基)吡啶螯合的镍配合物在乙烯低聚中表现出优异的热稳定性和催化活性,表明工业应用 (Gao et al., 2008).
小鼠记忆力改善: 源自 2-(芳基氨基)乙基 2-[1-(吡啶-2-基)乙氧基] 乙酸酯的化合物 5-a,证明了改善小鼠记忆力的潜力 (Li Ming-zhu, 2010).
电催化: 纳米多孔 TiO2 薄膜电极有效地催化离子液体中 2-吡啶乙醇的电催化还原,生成 2-哌啶代乙醇 (Chu et al., 2008).
安全和危害
属性
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200276 | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-Pyridineethanol | |
CAS RN |
5223-06-3 | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5223-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylpyridine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

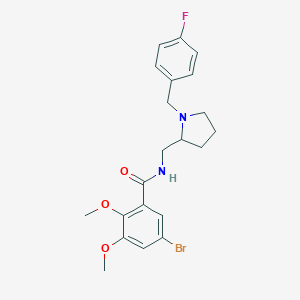
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
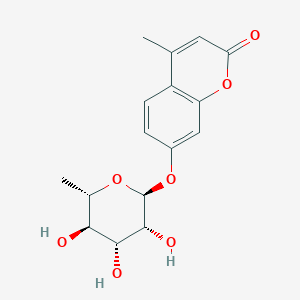
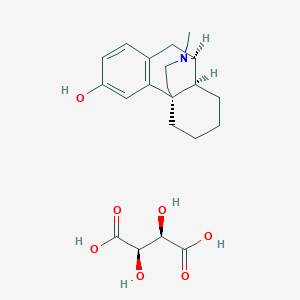
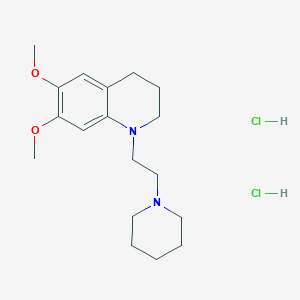





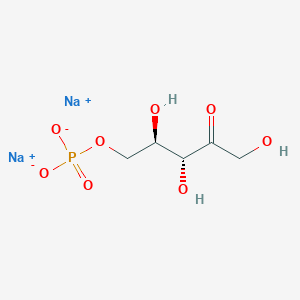

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
